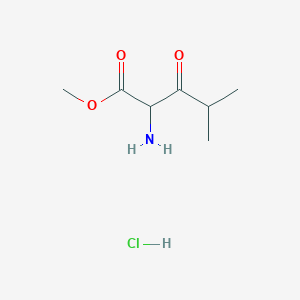

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is an organic compound with the molecular formula C7H14ClNO3. It is an amino acid derivative, which means it contains both an amine group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) typically involves the reaction of ethyl acetoacetate with methylamine. The reaction is carried out in ethanol at room temperature, yielding the desired compound. The reaction mixture is then hydrolyzed with sodium hydroxide in water, followed by acidification with hydrochloric acid to obtain the final product.

Industrial Production Methods

In industrial settings, the production of Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) involves its interaction with enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from catalyzing its reaction. It also acts as an agonist by binding to receptors and activating their response. Additionally, it can bind to proteins and alter their structure and function.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-oxopentanoate: This compound has a similar structure but lacks the amino group.

Methyl 3-methyl-4-oxopentanoate: This compound has a similar structure but differs in the position of the methyl group.

Methyl 3-oxoisocaproate: This compound has a similar structure but differs in the position of the oxo group.

Uniqueness

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Biological Activity

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is a compound derived from leucine, an essential amino acid known for its critical role in protein synthesis and various metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C7H15NO2·HCl

- Molecular Weight : 181.66 g/mol

- Appearance : Solid at room temperature

- Purity : >98.0%

Leucine and its derivatives, including methyl esters, have been shown to influence several biological pathways:

-

Transport Mechanisms :

- Leucine methyl ester is transported into cells via specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). This transporter facilitates the uptake of essential amino acids across the blood-brain barrier and into cancer cells, enhancing the bioavailability of leucine derivatives for therapeutic use .

- Research indicates that leucyl-leucine methyl ester can be incorporated by lymphocytes through a saturable facilitated transport mechanism distinct from other dipeptide transport processes. This uptake is enhanced by hydrophobic modifications at the carboxyl terminus of dipeptides .

-

Cellular Effects :

- The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have reported that leucine derivatives can induce apoptosis in MGC-803 cells through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xl .

- Additionally, leucine methyl esters have been shown to exhibit antibacterial properties, suggesting a broader spectrum of biological activity beyond their role in protein synthesis .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of leucine derivatives on HepG2 liver cancer cells. The results indicated that compounds derived from leucine exhibited significant increases in cytotoxicity compared to standard treatments, with IC50 values indicating effective dose-response relationships .

Case Study 2: Transport Mechanism Analysis

In a detailed analysis of LAT1-mediated transport, researchers found that leucine methyl esters could effectively compete with endogenous amino acids for uptake into cancer cells. This property enhances the potential use of leucine derivatives as drug delivery systems in cancer therapy .

Research Findings

Properties

IUPAC Name |

methyl 2-amino-4-methyl-3-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-5H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDQPWNYZTENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-38-2 |

Source

|

| Record name | Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81202-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.